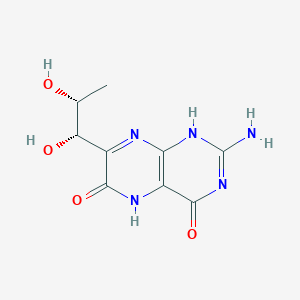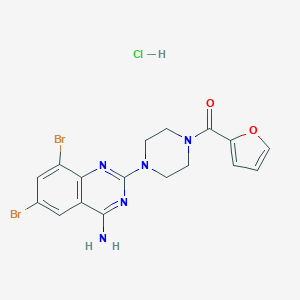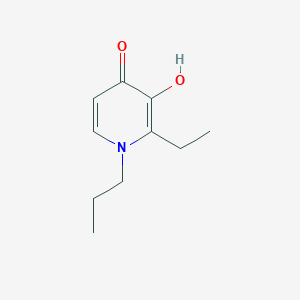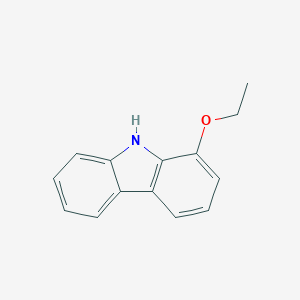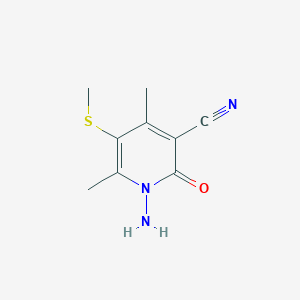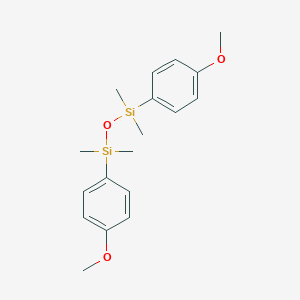
1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane
Übersicht
Beschreibung
1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane is a siloxane-containing compound with potential applications in various fields of chemistry due to its unique structure and properties.
Synthesis Analysis
- Zaltariov et al. (2014) described the synthesis of a novel siloxane-containing dicarboxylic acid derivative by reacting 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane with terephthalic acid and its sodium salt, yielding a compound with interesting structural features (Zaltariov et al., 2014).
Molecular Structure Analysis
- The molecular structure of related siloxane derivatives has been characterized using techniques like FTIR, NMR, and X-ray crystallography, revealing intricate details of their molecular framework (Nistor et al., 2012).
Chemical Reactions and Properties
- Synthesis of related polysiloxanes has demonstrated the reactivity of siloxane derivatives in forming compounds with varying properties, which can be fine-tuned by altering the synthesis process (Zhu et al., 2005).
Physical Properties Analysis
- Studies have shown that siloxane derivatives exhibit unique optical and thermal properties, which are crucial for their potential applications in materials science (Zaltariov et al., 2014).
Chemical Properties Analysis
- The chemical properties of these compounds, such as their stability in different solvents and their ability to form supramolecular structures, have been a subject of interest in recent research (Zaltariov et al., 2014).
Wissenschaftliche Forschungsanwendungen
Formation of Crystalline Salts and Organic-Inorganic Structures : A study found that 1,3-bis(3-aminopropyl)tetramethyldisiloxane can form crystalline salts with different counterparts, suggesting potential for creating siloxane-based organic-inorganic structures (Bargan et al., 2020).
Applications in Organic Synthesis : Another research demonstrated the successful synthesis of 1,3-bis(-hydroxyalkyl)tetramethyldisiloxanes, which has potential applications in organic synthesis (Braun et al., 1987).
Supramolecular Structures with Copper Complexes : The novel dicarboxylic acid derivative of 1,3-bis(p-carboxyphenylene-ester-methylene)tetramethyldisiloxane can form a self-assembled H-bonded three-dimensional supramolecular structure with a copper complex, presenting new material possibilities (Zaltariov et al., 2014).
Oxidizing Agent : Bis(p-methoxyphenyl) telluroxide, a derivative, acts as a mild, selective oxidizing agent, useful in converting thiocarbonyl groups into oxo analogues and oxidizing nitrogenous compounds (Barton, Ley, & Meerholz, 1979).
Surface Activity and Material Applications : 1,3-Bis(3-ammonium-propyl)tetramethyldisiloxane sulfate exhibits unique structure and surface activity, making it promising for various applications (Nistor et al., 2012).
Improved Waterborne Polyurethane Performance : Research on bis(methoxyl hydroxyl)-functionalized polysiloxanes has shown success in enhancing the performance of waterborne polyurethane (Zhu et al., 2005).
Catalytic Behaviors in Olefin Polymerization : Disiloxane-bridged indenyl metallocene catalysts, involving derivatives of 1,3-bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane, show unusual catalytic behaviors for olefin polymerization, with specific activation requirements (Song et al., 1995).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-[(4-methoxyphenyl)-dimethylsilyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3Si2/c1-19-15-7-11-17(12-8-15)22(3,4)21-23(5,6)18-13-9-16(20-2)10-14-18/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPXZIHUIDBHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)O[Si](C)(C)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558251 | |
| Record name | 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane | |
CAS RN |
122571-17-9 | |
| Record name | 1,3-Bis(4-methoxyphenyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methoxyphenyl)({[(4-methoxyphenyl)dimethylsilyl]oxy})dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



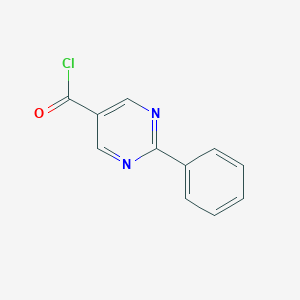
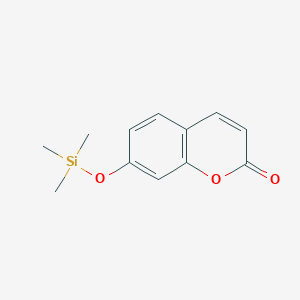
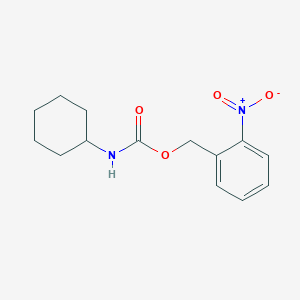

![2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid](/img/structure/B38106.png)
